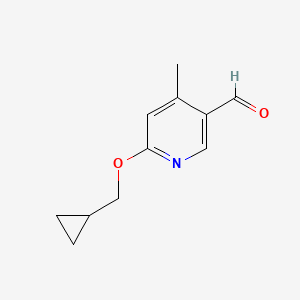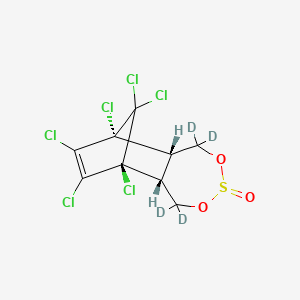
alpha-Endosulfan D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Endosulfan D4 is a stable isotope labelled compound . It has a molecular weight of 410.95 and its molecular formula is C9 2H4 H2 Cl6 O3 S . It is used for research purposes .
Synthesis Analysis
The synthesis of Endosulfan is traditionally accomplished by gas chromatography fitted with an electron capture detector (GC/ECD) or coupled with mass spectrometry (GC/MS) . A selective, sensitive, and fast online solid-phase extraction (SPE) method coupled with liquid chromatography separation and tandem mass spectrometry (LC-MS/MS) has been developed for the determination of endosulfan isomers .
Molecular Structure Analysis
The molecular structure of alpha-Endosulfan D4 is complex, with the IUPAC name being alpha-Endosulfan D4 . The structure includes elements such as carbon, hydrogen, chlorine, oxygen, and sulfur .
Chemical Reactions Analysis
Alpha-Endosulfan D4 can interact with different types of microplastics (MP), such as low-density polyethylene (LDPE), polyethylene-co-vinyl acetate, unplasticized polyvinyl chloride, polyamide 6, polystyrene granule, and polypropylene granule . The adsorption dynamics of alpha-Endosulfan D4 by these MPs were evaluated, with the most critical situation identified for the system LDPE (particle size < 300 μm) .
Physical And Chemical Properties Analysis
Alpha-Endosulfan D4 is a cream-to-brown-colored solid that may appear crystalline or in flakes . It is insoluble in water and slowly hydrolyzes to form sulfur dioxide and a diol; this reaction is more rapid under basic conditions .
科学的研究の応用
Pesticide Use
Endosulfan is primarily used as an insecticide . It threatens human health and a wide spectrum of aquatic and terrestrial species . India produced and used 4500 metric tonnes of endosulfan between 1920 and 2012 .
Impact on Aquatic and Terrestrial Organisms
Endosulfan has been empirically shown to cause deleterious effects on a diverse array of aquatic and terrestrial organisms . It is hazardous to aquatic life, bees, and birds as well .
Soil and Water Contamination
Water and soil contamination due to the substance’s long-term persistence and bioaccumulation across the food chain may harm higher trophic levels . In order to reduce health concerns from endosulfan-contaminated aquatic creatures and water, US Environmental Protection Agency established the ambient water criteria as 74 μg/L .
Emission and Residue Calculation
Emission and residue of endosulfan were calculated from endosulfan usage by using a simplified gridded pesticide emission and residue model . Historical gridded emission and residue inventories of α- and β-endosulfan in agricultural soil in China have been created .
Replacement Behaviors of Endosulfan
After the endosulfan ban came into effect, the current knowledge, attitude, and practice (KAP) of cotton farmers on the phase-out of endosulfan and the application of alternative technologies were assessed .
Regulations and Management
Various regulations have been posed for environmentally sound management of this harmful chemical . To mitigate potential risks to human health arising from the eating of endosulfan-contaminated aquatic creatures, a defined ambient water threshold has been implemented, set at a concentration of 159 micrograms per litre of water .
作用機序
Target of Action
Endosulfan, including its isomers such as Endosulfan-I-D4, is a broad-spectrum organochlorine pesticide . It is designed to selectively affect pests without causing harm to non-target organisms . Achieving absolute specificity in biological systems is a persisting challenge . Endosulfan is known to be a potential endocrine disruptor .
Mode of Action
Endosulfan’s mode of action involves inducing DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This damage is primarily induced via the production of reactive oxygen species (ROS) . Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment .
Biochemical Pathways
Endosulfan affects several biochemical pathways. It induces ROS-mediated DNA damage in cells, which triggers a DNA damage response . While the classical Non-Homologous End Joining (NHEJ) pathway is altered and up-regulated, deletion and mutation-prone Microhomology-Mediated End Joining (MMEJ) is favored, most likely due to differential protein expression .
Result of Action
Endosulfan’s action results in several molecular and cellular effects. Apart from reducing fertility levels in male animals, it induces DNA damage . It also causes a higher degree of degeneration in the reproductive organ of Swiss albino mice . In testis of Endosulfan treated mice, there is significant damage and reduction in the tissue of seminiferous tubules and primordial germ cells .
Safety and Hazards
将来の方向性
The role of microplastics in the fate and transport of pesticides like alpha-Endosulfan D4 is an area that requires further investigation . Understanding the interaction between pesticides and microplastics can help in assessing the potential environmental impact and developing strategies for pollution control .
特性
IUPAC Name |
(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-WWUWEAHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

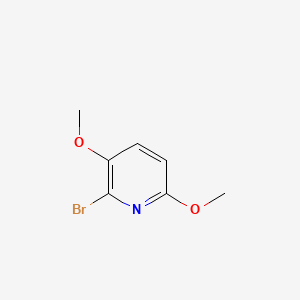
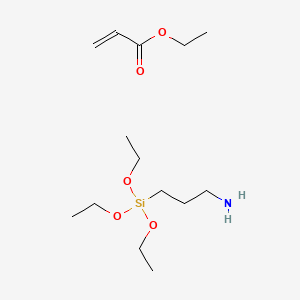
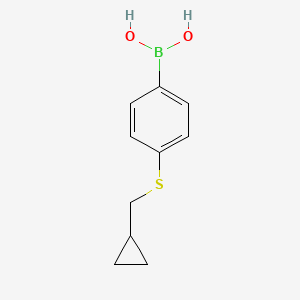
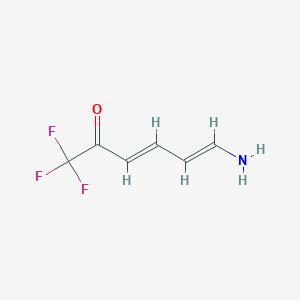

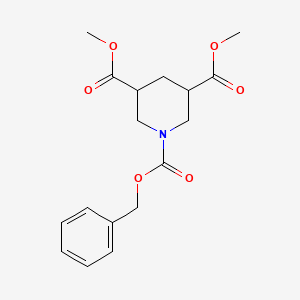
![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)
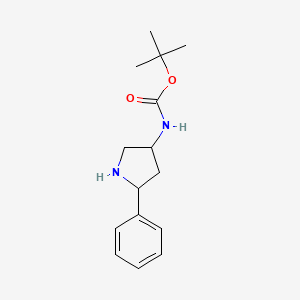

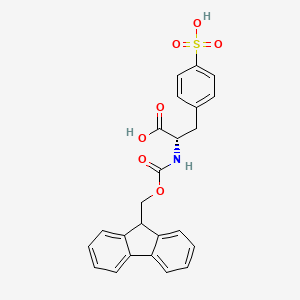
![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)
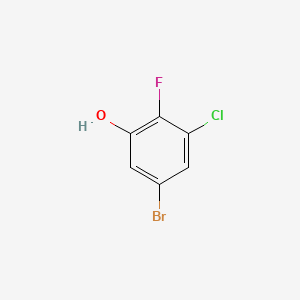
![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)
